Cas no 2639422-02-7 (Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate)

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized benzoate core and reactive amine and ketone groups. The tert-butyl ester moiety enhances stability and solubility, facilitating handling and purification. The 3-oxopiperazine ring introduces a conformationally constrained heterocycle, making it useful for constructing pharmacologically active compounds, such as protease inhibitors or kinase modulators. Its well-defined reactivity allows selective modifications at the amino or carbonyl positions, enabling diverse derivatization. This compound is often employed in medicinal chemistry for structure-activity relationship (SAR) studies due to its balanced steric and electronic properties. Suitable for controlled reactions under standard conditions, it is a practical building block for complex molecular architectures.
Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate structure
2639422-02-7 structure
Product name:Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
CAS No:2639422-02-7
MF:C15H21N3O3
Molecular Weight:291.345543622971
CID:5664252
PubChem ID:165900186

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
    • EN300-27723088
    • 2639422-02-7
    • Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
    • インチ: 1S/C15H21N3O3/c1-15(2,3)21-14(20)11-8-10(4-5-12(11)16)18-7-6-17-13(19)9-18/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,19)
    • InChIKey: PEGFSYPNWRJJAS-UHFFFAOYSA-N
    • SMILES: O(C(C1=C(C=CC(=C1)N1CC(NCC1)=O)N)=O)C(C)(C)C

計算された属性

  • 精确分子量: 291.15829154g/mol
  • 同位素质量: 291.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 406
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 84.7Ų

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27723088-10g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7
10g
$4852.0 2023-09-10
Enamine
EN300-27723088-0.5g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
0.5g
$1084.0 2025-03-20
Enamine
EN300-27723088-5.0g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
5.0g
$3273.0 2025-03-20
Enamine
EN300-27723088-0.25g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
0.25g
$1038.0 2025-03-20
Enamine
EN300-27723088-0.1g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
0.1g
$993.0 2025-03-20
Enamine
EN300-27723088-1g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7
1g
$1129.0 2023-09-10
Enamine
EN300-27723088-5g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7
5g
$3273.0 2023-09-10
Enamine
EN300-27723088-2.5g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
2.5g
$2211.0 2025-03-20
Enamine
EN300-27723088-10.0g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
10.0g
$4852.0 2025-03-20
Enamine
EN300-27723088-0.05g
tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate
2639422-02-7 95.0%
0.05g
$948.0 2025-03-20

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate 関連文献

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoateに関する追加情報

Tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS No. 2639422-02-7)

The compound tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate (CAS No. 2639422-02-7) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzoate group with a piperazine ring and an amino substituent. The tert-butyl group adds steric bulk, while the 3-oxopiperazin moiety introduces rigidity and potential for hydrogen bonding. These features make the compound an intriguing subject for research and development.

Recent studies have highlighted the importance of tert-butyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate in drug design, particularly in the context of its ability to modulate protein-protein interactions (PPIs). PPIs are critical in cellular signaling pathways, and disrupting them has emerged as a promising strategy for treating diseases such as cancer and neurodegenerative disorders. The compound's structure suggests that it could serve as a scaffold for designing molecules that target specific PPIs, potentially leading to novel therapeutic agents.

One of the key aspects of this compound is its benzoate group, which plays a crucial role in its chemical reactivity and biological activity. The tert-butyl substituent not only enhances the compound's stability but also influences its pharmacokinetic properties, such as absorption and distribution. This makes it an attractive candidate for drug delivery systems that require controlled release mechanisms.

Moreover, the 3-oxopiperazine ring in the molecule introduces a rigid structure that can facilitate specific interactions with biological targets. Piperazine derivatives are well-known for their ability to form hydrogen bonds, which is essential for binding to proteins and other biomolecules. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of tert-butyl 2-amino-5-(3-oxopiperazin-1-yli benzoate to various targets, paving the way for rational drug design.

In addition to its pharmaceutical applications, tert-butyl 2-amino-5-(3 oxopiperazin 1 yl benzoate has shown promise in materials science. Its unique combination of functional groups makes it a potential candidate for use in polymer synthesis and as a building block for advanced materials. Researchers are exploring its ability to form supramolecular assemblies, which could lead to innovative applications in nanotechnology and self-healing materials.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made it possible to synthesize tert-butyl 2 amino 5 (3 oxopiperazin 1 yl benzoate more efficiently, reducing production costs and improving scalability. These developments are critical for transitioning from laboratory-scale synthesis to industrial applications.

In conclusion, tert-butyl 2 amino 5 (3 oxopiperazin 1 yl benzoate (CAS No. 2639422027) is a versatile compound with immense potential across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in the development of new drugs and materials. As research continues to uncover its full capabilities, this compound is expected to play an increasingly important role in both academic and industrial settings.

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